4-(3-(N-methylcarbamoyl)-4-methoxyphenoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide typically involves multiple steps. One common method starts with the nitration of an appropriate benzene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the methoxy and methyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitropyridine
- 5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol
Uniqueness
Compared to similar compounds, 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of methoxy, methyl, and nitrophenoxy groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
284462-46-0 |
---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-16-15(18)13-9-12(7-8-14(13)21-2)22-11-5-3-10(4-6-11)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
YIRKKUTYTOJNDF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.